molecular formula C9H13BrN2 B13335139 4-Bromo-1-((1-methylcyclobutyl)methyl)-1H-pyrazole

4-Bromo-1-((1-methylcyclobutyl)methyl)-1H-pyrazole

Cat. No.: B13335139
M. Wt: 229.12 g/mol
InChI Key: BQLWJEHEKDBSCW-UHFFFAOYSA-N
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Description

4-Bromo-1-((1-methylcyclobutyl)methyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 1-methylcyclobutylmethyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((1-methylcyclobutyl)methyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Alkylation: The final step involves the alkylation of the pyrazole ring at the 1-position with 1-methylcyclobutylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((1-methylcyclobutyl)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would yield a biaryl compound.

Scientific Research Applications

4-Bromo-1-((1-methylcyclobutyl)methyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((1-methylcyclobutyl)methyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the 1-methylcyclobutylmethyl group.

    1-((1-Methylcyclobutyl)methyl)-1H-pyrazole: Similar structure but lacks the bromine atom.

    4-Chloro-1-((1-methylcyclobutyl)methyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-1-((1-methylcyclobutyl)methyl)-1H-pyrazole is unique due to the combination of the bromine atom and the 1-methylcyclobutylmethyl group, which can impart specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

4-bromo-1-[(1-methylcyclobutyl)methyl]pyrazole

InChI

InChI=1S/C9H13BrN2/c1-9(3-2-4-9)7-12-6-8(10)5-11-12/h5-6H,2-4,7H2,1H3

InChI Key

BQLWJEHEKDBSCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CN2C=C(C=N2)Br

Origin of Product

United States

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